2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide is a synthetic organic compound that features both oxazole and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide typically involves the formation of the oxazole and pyrimidine rings followed by their coupling. Common synthetic routes may include:
Oxazole Formation: This can be achieved through cyclization reactions involving α-haloketones and amides.
Pyrimidine Formation: Pyrimidine rings are often synthesized via condensation reactions involving β-dicarbonyl compounds and amidines.
Coupling Reaction: The final step involves coupling the oxazole and pyrimidine intermediates through an acetamide linkage, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions could target the oxazole or pyrimidine rings, potentially leading to ring opening or hydrogenation.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with oxazole and pyrimidine rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide: Lacks the pyrimidine ring but shares the oxazole structure.
N-(6-methoxypyrimidin-4-yl)acetamide: Lacks the oxazole ring but shares the pyrimidine structure.
Uniqueness
The combination of oxazole and pyrimidine rings in 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide may confer unique properties, such as enhanced biological activity or specificity for certain targets, compared to compounds with only one of these rings.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-7-9(8(2)19-16-7)4-11(17)15-10-5-12(18-3)14-6-13-10/h5-6H,4H2,1-3H3,(H,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWDTGXAOXQYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC(=NC=N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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